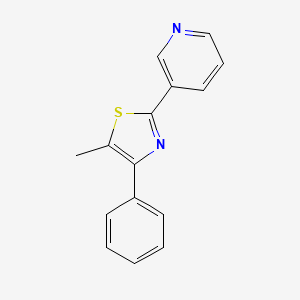

5-Methyl-4-phenyl-2-(3-pyridyl)thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Methyl-4-phenyl-2-(3-pyridyl)thiazole is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom

Wirkmechanismus

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to interact with a wide range of biological targets .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Thiazole derivatives have been reported to influence numerous biochemical pathways, resulting in diverse biological activities .

Pharmacokinetics

These properties significantly impact the bioavailability of a compound .

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of a compound .

Biochemische Analyse

Biochemical Properties

Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Thiazole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-phenyl-2-(3-pyridyl)thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-pyridylthiourea with α-bromoacetophenone under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-4-phenyl-2-(3-pyridyl)thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl and pyridyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

5-Methyl-4-phenyl-2-(3-pyridyl)thiazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole

- 2-Methyl-4-(3-pyridyl)thiazole

- 4-Phenyl-2-(3-pyridyl)thiazole

Uniqueness

5-Methyl-4-phenyl-2-(3-pyridyl)thiazole is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. The presence of the 3-pyridyl group can enhance its ability to interact with certain biological targets compared to other thiazole derivatives.

Biologische Aktivität

5-Methyl-4-phenyl-2-(3-pyridyl)thiazole is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

1. Overview of Thiazole Derivatives

Thiazole derivatives are known for their varied biological activities. They interact with multiple biological targets, influencing numerous biochemical pathways. The biological effects of these compounds can range from antimicrobial and antifungal to neuroprotective and anticancer activities.

2. Synthesis and Characterization

This compound can be synthesized through various methods involving the condensation of appropriate thiazole precursors with phenyl and pyridyl groups. The synthesis typically involves the use of reagents that facilitate the formation of the thiazole ring structure.

3.1 Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For example:

- Minimum Inhibitory Concentration (MIC) values have been reported in the range of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli, indicating strong antibacterial properties .

3.2 Anti-inflammatory Activity

The compound has also shown potential in anti-inflammatory applications. In vitro studies revealed that it inhibits the release of tumor necrosis factor-alpha (TNF-alpha) from human monocytic cells stimulated by lipopolysaccharide, thus demonstrating its potential as an anti-inflammatory agent .

3.3 Anticancer Properties

Research indicates that this compound may possess anticancer properties. It has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Target Interaction : The compound interacts with specific enzymes and proteins, leading to inhibition or activation of critical biochemical pathways.

- Molecular Docking Studies : Molecular docking studies have shown that this compound can bind effectively to active sites of target proteins, which is crucial for its antibacterial and anticancer activities .

5. Pharmacokinetics and ADME Properties

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

| Property | Description |

|---|---|

| Absorption | Good oral bioavailability |

| Distribution | Wide tissue distribution |

| Metabolism | Metabolized primarily in the liver |

| Excretion | Excreted through urine |

These properties suggest that the compound has favorable characteristics for therapeutic use.

6. Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental models:

- Antibacterial Efficacy : In a study involving E. coli infections in mice, administration of this compound significantly reduced bacterial load compared to controls .

- Anti-inflammatory Effects : In an arthritis model, treatment with this compound resulted in reduced inflammation markers and improved joint function .

7. Conclusion

The biological activity of this compound demonstrates its potential as a therapeutic agent across multiple domains, particularly in antimicrobial and anti-inflammatory applications. Continued research into its mechanisms of action and further clinical evaluations are warranted to fully elucidate its therapeutic benefits.

Eigenschaften

IUPAC Name |

5-methyl-4-phenyl-2-pyridin-3-yl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c1-11-14(12-6-3-2-4-7-12)17-15(18-11)13-8-5-9-16-10-13/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGOCLDRTHODPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CN=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.